molecular formula C7H5ClFNO2 B1593422 Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate CAS No. 628691-95-2

Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Cat. No. B1593422
M. Wt: 189.57 g/mol
InChI Key: ZVEGSWOSYWFZOR-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It is also known by other names such as “methyl 2-chloro-3-fluoropyridine-4-carboxylate” and "Methyl 2-Chloro-3-fluoroisonicotinate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 . The compound has a molecular weight of 189.57 g/mol . The exact mass and monoisotopic mass are both 188.9992843 g/mol . The compound has a topological polar surface area of 39.2 Ų .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a solid at room temperature . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It also has two rotatable bonds .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines, which can be synthesized from similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
    • Method : The synthesis involves a series of chemical reactions, including cyclocondensation .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry .
    • Application : Fluoropyridines, which can be synthesized from similar compounds, are used in various fields due to their interesting and unusual physical, chemical, and biological properties . They are used in the development of new agricultural products, pharmaceuticals, and functional materials .
    • Method : The synthesis involves several chemical reactions, including the Umemoto reaction and Balts-Schiemann reaction .
    • Results : An increasing number of fluorinated medicinal and agrochemical candidates have been discovered .
  • Protection of Crops from Pests

    • Field : Agrochemical Industry .
    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from similar compounds, are used in the protection of crops from pests .
    • Method : The synthesis involves a series of chemical reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Development of Organic Compounds Containing Fluorine

    • Field : Agrochemical, Pharmaceutical, and Functional Materials Fields .
    • Application : The development of organic compounds containing fluorine has been made possible by the development of trifluoromethylpyridines .
    • Method : The synthesis involves several chemical reactions .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Protection of Crops from Pests

    • Field : Agrochemical Industry .
    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from similar compounds, are used in the protection of crops from pests .
    • Method : The synthesis involves a series of chemical reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Development of Organic Compounds Containing Fluorine

    • Field : Agrochemical, Pharmaceutical, and Functional Materials Fields .
    • Application : The development of organic compounds containing fluorine has been made possible by the development of trifluoromethylpyridines .
    • Method : The synthesis involves several chemical reactions .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-chloro-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEGSWOSYWFZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647500
Record name Methyl 2-chloro-3-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

CAS RN

628691-95-2
Record name Methyl 2-chloro-3-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-fluoroisonicotinate was oxidized with 3-chloroperbenzoic acid, followed by heating in the presence of phosphoryl chloride. The product was separated by silica gel column chromatography to obtain methyl 2-chloro-5-fluoroisonicotinate (EI: 189) and methyl 2-chloro-3-fluoroisonicotinate (EI: 189).
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Synthesis routes and methods II

Procedure details

Methyl 3-fluoroisonicotinate was oxidized with 3-chloroperbenzoic acid, followed by heating in the presence of phosphoryl chloride. The product was separated by silica gel column chromatography to obtain methyl 2-chloro-5-fluoroisonicotinate fluoroisonicotinate (EI: 189) and methyl 2-chloro-3-fluoroisonicotinate (EI: 189).
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Synthesis routes and methods III

Procedure details

2-Chloro-3-fluoroisonicotinic acid (3.30 g, 18.8 mmol) was suspended in thionyl chloride (40 ml) and heated under reflux for 2.5 h. The solvent was evaporated and the residue dried by means of azeotropic removal of water with toluene (100 ml) to afford a pale yellow oil. The oil was dissolved in dichloromethane (20 ml) and cooled to 0° C. before methanol (2.42 g, 75.3 mmol) was added dropwise to the solution over 15 min. On complete addition the mixture was allowed to warm to ambient temperature and stirred for 18 h. The solvent was evaporated and the mixture partitioned between water (75 ml) and dichloromethane (100 ml). The aqueous phase was extracted further with dichloromethane (100 ml), the organic layers were combined, washed with brine (75 ml), dried over anhydrous sodium sulphate, filtered and evaporated to give 2-chloro-3-fluoroisonicotinic acid methyl ester (3.32 g, 93%) as a pale yellow solid: δH (360 MHz, CDCl3) 3.99 (3H, s), 7.70 (1H, dd, J 5 and 5), 8.31 (1H, d, J 5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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